Product packaging for 6-Chloro-4-fluoroindolin-2-one(Cat. No.:)

6-Chloro-4-fluoroindolin-2-one

Cat. No.: B8806287
M. Wt: 185.58 g/mol
InChI Key: VLPCMBIVGZBXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-fluoroindolin-2-one ( 1309685-08-2) is an indolin-2-one derivative with a molecular formula of C8H5ClFNO and a molecular weight of 185.58 g/mol . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel hybrid molecules with potential biological activity. The indolin-2-one core, especially when substituted with halogens like fluorine and chlorine, is a prominent scaffold in the development of anticancer agents . Research indicates that the 5-fluoroindole fragment is a particularly promising structural motif, and related fluoro-substituted indolin-2-one derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and leukemia (THP-1) cells . Furthermore, oxindole derivatives are also investigated for other therapeutic areas, such as the development of α-glucosidase inhibitors for diabetes management . The presence of both chlorine and fluorine atoms on the aromatic ring can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. Researchers can utilize this compound to create novel hybrid molecules, such as indole-thiazolidinone conjugates, which are explored for their multifaceted anticancer potential, including the induction of apoptosis and causing DNA damage in tumor cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFNO B8806287 6-Chloro-4-fluoroindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

6-chloro-4-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

VLPCMBIVGZBXAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2F)Cl)NC1=O

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 4 Fluoroindolin 2 One and Substituted Indolin 2 Ones

Classical and Contemporary Approaches to Indolin-2-one Core Synthesis

The formation of the bicyclic indolin-2-one structure is paramount and can be achieved through various strategic bond formations.

Formal [4+1] annulation, or cycloaddition, is a powerful strategy for constructing five-membered rings. In the context of indolin-2-one synthesis, this involves the reaction of a four-atom component (the C4 synthon), typically derived from an ortho-substituted aniline (B41778), with a one-atom component (the C1 synthon) that will become the C2 carbonyl carbon of the oxindole (B195798) ring.

Recent advancements have utilized transition-metal catalysis to facilitate these transformations under mild conditions. For example, a palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides has been developed as a facile route to indolines, which are direct precursors to indolin-2-ones. rsc.org This method efficiently constructs the indoline (B122111) core. rsc.org Similarly, copper-catalyzed [4+1] annulation has been employed using enaminothiones with indoline-based diazo compounds, such as 3-diazooxindoles, which serve as effective C1 building blocks. acs.org This process proceeds through a cascade involving the in situ generation of a copper(I) carbene followed by C-S/C-C bond formation. acs.org

Atroposelective [4+1] annulation represents a sophisticated application of this strategy, enabling the synthesis of chiral isoindolinones. One such method involves the reaction of ketoaldehydes with 1H-indol-1-amines, catalyzed by a chiral phosphoric acid, to yield products with both central and axial chirality. nih.gov

Table 1: Examples of [4+1] Annulation Reactions for Indoline/Isoindolinone Synthesis

C4 Synthon C1 Synthon Catalyst System Product Type Reference
(2-Aminophenyl)methanol Sulfoxonium ylide Palladium(II)/Brønsted Acid Indoline rsc.org
Enaminothione 3-Diazooxindole Copper(I) Spiroindoline-fused S-heterocycle acs.org
1H-Indol-1-amine Ketoaldehyde Chiral Phosphoric Acid Axially Chiral Isoindolinone nih.gov

Intramolecular cyclization is one of the most common and direct methods for forming the indolin-2-one ring. These reactions typically involve the formation of the C-N or C-C bond that closes the five-membered ring from a linear precursor.

Palladium-catalyzed cyclization is a prominent technique. For instance, the cyclization of unprotected o-alkynylanilines can be achieved using a Pd(OAc)₂ catalyst in an aqueous micellar medium, providing a green and efficient route to 2-substituted indoles, which can be subsequently oxidized to indolin-2-ones. mdpi.com Another approach involves the oxidative cyclization of alkenes. When an alkene with an ester moiety is treated with a Pd(OAc)₂ catalyst under oxidative conditions, a furoindolin-2-one structure can be produced with improved yields. mdpi.com

Reductive cyclization is also a viable pathway. A process for preparing 6-chloro-oxindole involves the reductive cyclisation of 4-chloro-2-nitrophenylacetic acid using zinc dust in the presence of an acid. google.com This classical approach highlights the utility of nitro-aryl precursors in oxindole synthesis. google.com

Many synthetic routes leverage the close structural relationship between indoles and indolin-2-ones. Indoles can be synthesized first and then oxidized to the desired indolin-2-one. Several classic named reactions are cornerstones of indole (B1671886) synthesis.

The Fischer Indole Synthesis is a historic and versatile method that produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds via a phenylhydrazone intermediate which undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org By choosing an appropriately substituted phenylhydrazine, a substituted indole can be prepared, which can then be oxidized to the corresponding oxindole.

The Leimgruber-Batcho Indole Synthesis is another popular alternative, particularly for industrial-scale synthesis. This method involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield the indole. pharmaguideline.com This process is highly adaptable for producing various substituted indoles.

Oxidation of the resulting indole to an indolin-2-one is a necessary subsequent step. Methods for this transformation are available, though they can sometimes suffer from over-oxidation to isatins. strath.ac.uk A modern approach involves the oxidation of 2-BMIDA indoles, which are bench-stable solids. strath.ac.uk Interconversion of the boron species to a potassium trifluoroborate salt (BF₃K) allows for mild oxidation to the corresponding oxindole. strath.ac.uk

Targeted Synthesis of Halogenated Indolin-2-ones

To synthesize 6-Chloro-4-fluoroindolin-2-one, the halogen atoms must be introduced with high regioselectivity. This can be accomplished either by halogenating a pre-formed indolin-2-one core or by carrying halogenated precursors through the ring-forming reactions.

The direct halogenation of an aromatic ring is governed by the electronic effects of the existing substituents. In an indolin-2-one, the benzene (B151609) portion of the molecule is activated towards electrophilic aromatic substitution.

Fluorination: Electrophilic fluorinating agents are used to introduce fluorine. Reagents like Selectfluor (N-fluorobis(phenyl)sulfonimide) are effective for the fluorination of indolin-2-ones to produce 3-fluorooxindoles. researchgate.net The precise position of fluorination on the benzene ring depends on the reaction conditions and the existing substitution pattern on the indolin-2-one.

Chlorination: Chlorination can be achieved using various electrophilic chlorine sources, such as N-chlorosuccinimide (NCS) or thionyl chloride. researchgate.netcuny.edu The regioselectivity is often directed by the activating groups on the ring. For example, a one-step selective nucleophilic chlorination of quinols using thionyl chloride affords ortho-chloro phenols, demonstrating a strategy that could be adapted for related heterocyclic systems. cuny.edu

A more common and often more controllable strategy for synthesizing polysubstituted heterocycles is to begin with a precursor that already contains the desired substituents. For this compound, a logical starting material would be a 3-chloro-5-fluoroaniline (B1302006) derivative.

One documented route to a related compound, 6-chloro-5-fluoroindole (B46869), starts from 3-chloro-4-fluoroaniline. google.com While the fluorine is at the 5-position in this example, the strategy illustrates the principle of using a pre-halogenated aniline. An improved Leimgruber-Batcho synthesis for 6-chloro-5-fluoroindole begins with 3-chloro-4-fluoro-6-methylnitrobenzene. This nitrotoluene is reacted with N,N-dimethylformamide di-isopropyl acetal, and the resulting enamine is then reductively cyclized using iron powder and acetic acid to form the indole ring.

Adapting this strategy for this compound would likely involve starting with a precursor such as 2-amino-3-fluoro-5-chlorophenylacetic acid or a related derivative. The synthesis of this precursor would be a key step. For instance, the synthesis of 4-chloro-2-nitrophenylacetic acid, a precursor for 6-chloro-oxindole, begins with 2,5-dichloronitrobenzene, which is converted to a malonate ester and then hydrolyzed and decarboxylated. google.com A similar multi-step sequence starting from a trifunctionalized benzene ring would be required to build a suitable precursor for this compound.

Table 2: Key Precursors for Halogenated Indoles/Indolin-2-ones

Target Compound Starting Material Synthetic Strategy Reference
6-Chloro-5-fluoroindole 3-Chloro-4-fluoroaniline Reaction with boron trichloride (B1173362) and chloromethyl cyanide google.com
6-Chloro-5-fluoroindole 3-Chloro-4-fluoro-6-methylnitrobenzene Leimgruber-Batcho Synthesis
6-Chloro-oxindole 4-Chloro-2-nitrophenylacetic acid Reductive Cyclization google.com
6-Chloro-oxindole 2,5-Dichloronitrobenzene Malonate synthesis followed by reductive cyclization google.com

Palladium-Catalyzed Reactions in Halogenated Oxindole Synthesis

Palladium catalysis has emerged as a powerful tool for the construction of oxindole frameworks, including those bearing halogen substituents. These methods often offer high efficiency, functional group tolerance, and regioselectivity, which are crucial for the synthesis of complex molecules. acs.orgnih.gov

One of the prominent palladium-catalyzed approaches is the α-arylation of amides. nih.govorganic-chemistry.org This reaction involves the intramolecular cyclization of an α-haloacetanilide precursor. Catalytic systems comprising a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a suitable ligand, like tricyclohexylphosphine (B42057) (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs), have proven effective. nih.govorganic-chemistry.org These catalysts can facilitate the reaction even with less reactive aryl chlorides at elevated temperatures, and in some cases, at room temperature for more reactive aryl halides. nih.govorganic-chemistry.org The reaction proceeds via a proposed mechanism involving the rate-limiting oxidative addition of the aryl halide to the palladium(0) complex, followed by enolate formation, and subsequent reductive elimination to furnish the oxindole ring. nih.gov This methodology is particularly advantageous for the synthesis of α,α-disubstituted oxindoles. nih.gov

Another significant strategy is the palladium-catalyzed C-H functionalization of α-chloroacetanilides. acs.orgnih.gov This method circumvents the need for pre-functionalized arenes, such as those with an ortho-halogen, which is often a requirement in other synthetic routes. acs.org The reaction typically employs a catalytic amount of palladium acetate with a phosphine (B1218219) ligand, such as 2-(di-tert-butylphosphino)biphenyl, and a base like triethylamine. acs.orgnih.gov This approach demonstrates high regioselectivity, with steric factors often directing substitution to the 6-position of the oxindole ring. acs.org A key advantage of this method is its compatibility with a wide range of functional groups that might not be stable under the harsh conditions of classical methods like the Friedel-Crafts reaction. acs.org

The versatility of palladium catalysis is further highlighted by its application in cascade reactions. For instance, a palladium-catalyzed cascade involving an intramolecular Heck reaction followed by regioselective C-H bond activation has been developed for the synthesis of spirocyclic oxindoles. bohrium.com While not directly producing simple halogenated oxindoles, this demonstrates the potential of palladium catalysis in constructing complex oxindole-containing architectures.

The table below summarizes key features of palladium-catalyzed methods for oxindole synthesis.

Catalytic Method Typical Catalyst System Key Features Ref.
Amide α-ArylationPd(OAc)₂ with PCy₃ or NHC ligandsHigh yields, mild conditions, applicable to aryl chlorides, suitable for α,α-disubstituted oxindoles. nih.govorganic-chemistry.org
C-H FunctionalizationPd(OAc)₂ with 2-(di-tert-butylphosphino)biphenylHigh regioselectivity, high functional group tolerance, no need for pre-functionalized arenes. acs.orgnih.gov
Cascade ReactionsPalladium catalystsFormation of complex structures like spirocyclic oxindoles through multiple C-C bond formations. bohrium.com

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. sjp.ac.lksjp.ac.lk This has led to the exploration of advanced techniques such as asymmetric synthesis and the use of green solvents and energy sources in the preparation of indolin-2-ones.

The synthesis of enantiomerically pure indolin-2-ones is of great importance, as the stereochemistry of these molecules can significantly impact their biological activity. researchgate.netrsc.org Various asymmetric strategies have been developed to access chiral indolin-2-one derivatives.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these compounds. For instance, an organocatalytic intramolecular Michael addition has been developed to synthesize chiral 2,3-disubstituted indolines. rsc.org Using a primary amine catalyst derived from a cinchona alkaloid, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones afforded cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities (up to 99% ee). rsc.org This method can also be tuned to produce trans-2,3-disubstituted indolines with high diastereoselectivity and enantioselectivity by using different starting materials. rsc.org

Another approach involves the use of chiral auxiliaries. For example, chiral hydrazones have been used to synthesize chiral 1,2-amino alcohols, which can be precursors to chiral indolines, with high diastereoselectivity (up to >99% de). nih.gov

The development of novel chiral ligands for metal-catalyzed reactions is also a key area of research. While many optically active phosphine ligands have shown poor enantioselectivity in the palladium-catalyzed synthesis of α,α-disubstituted oxindoles, new optically active heterocyclic carbene ligands have been developed that provide substantial enantioselectivity. nih.gov

The table below highlights some asymmetric synthetic approaches to chiral indolines and their derivatives.

Asymmetric Strategy Catalyst/Auxiliary Key Outcome Ref.
Organocatalytic Intramolecular Michael AdditionCinchona alkaloid-derived primary amineHigh yields and excellent enantioselectivities (up to 99% ee) for cis- and trans-2,3-disubstituted indolines. rsc.org
Chiral Auxiliary(S)-indoline derived chiral hydrazonesHigh diastereoselectivity (up to >99% de) in the synthesis of chiral intermediates. nih.gov
Metal Catalysis with Chiral LigandsPalladium with optically active N-heterocyclic carbenesSubstantial enantioselectivity in the formation of α,α-disubstituted oxindoles. nih.gov

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional organic solvents. sjp.ac.lkmdpi.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. nih.gov The use of DES in organic synthesis is advantageous due to their low cost, low toxicity, biodegradability, and ability to be recycled. sjp.ac.lkmdpi.com

In the context of indolin-2-one synthesis, DES have been successfully employed as a reaction medium. nih.gov For example, a blend of DES and ultrasound has been used in a multistep reaction to synthesize key intermediates for indolin-2-one derivatives, achieving a high yield of 95%. nih.govnih.gov The stability of the reagents in the DES was confirmed by computational studies, which indicated that the DES stabilized the reagents through strong intermolecular hydrogen bonding. nih.gov The use of DES not only improves the yield and reaction time but also aligns with the principles of green chemistry by reducing the use of hazardous solvents. sjp.ac.lknih.gov

Ultrasound irradiation is another green chemistry tool that can significantly enhance the efficiency of organic reactions. researchgate.net The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netmdpi.com

The combination of ultrasound with other green techniques, such as the use of DES, has proven to be a particularly effective strategy. nih.gov In the synthesis of indolin-2-one derivatives, the combined use of DES and ultrasound resulted in a significant increase in the percentage yield of the key intermediate (up to 95%) in just one hour. nih.govnih.gov This synergistic effect highlights the potential of combining different green chemistry approaches to develop highly efficient and sustainable synthetic protocols. nih.gov Ultrasound-assisted synthesis has also been used independently to prepare various heterocyclic compounds, including isoindolin-1-one (B1195906) derivatives, with high efficiency and yields. rsc.org

Derivatization and Chemical Transformations of 6 Chloro 4 Fluoroindolin 2 One Derivatives

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the indolin-2-one ring is a common site for functionalization. N-substitution can influence the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen bonding capacity. While direct N-substitution studies on 6-chloro-4-fluoroindolin-2-one are not extensively detailed in the provided results, the general principles of indolin-2-one chemistry can be applied. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base.

In broader studies of isatin (B1672199) and indolin-2-one derivatives, N-substitution is a key strategy. For example, the synthesis of 1-butyl-5-chloro-3-((4-methoxybenzyl)imino)indolin-2-one demonstrates the feasibility of introducing alkyl groups at the nitrogen position. jst.go.jp Similarly, research on other heterocyclic systems highlights the use of N-substitution to introduce groups like benzyl (B1604629) and prop-1-en-1-ylbenzyl to evaluate their effects on biological activity. unibo.it These examples underscore the potential for a wide range of substituents to be introduced at the nitrogen of this compound to modulate its properties.

C-3 Functionalization of the Indolin-2-one Ring System

The C-3 position of the indolin-2-one ring is highly reactive and serves as a primary site for introducing structural diversity. This position is adjacent to the carbonyl group, making its methylene (B1212753) protons acidic and amenable to a variety of chemical transformations.

The Knoevenagel condensation is a widely employed method for the synthesis of 3-ylideneindolin-2-one derivatives. This reaction involves the condensation of the active methylene group at the C-3 position of the indolin-2-one with an aldehyde or ketone, typically under basic catalysis. acgpubs.org

A study on the synthesis of oxindole-based derivatives provides a relevant example, where various indolin-2-one derivatives, including 6-chloroindolin-2-one, were reacted with alkylated p-hydroxy benzaldehyde (B42025) derivatives in the presence of piperidine (B6355638) as a base to yield (E/Z)-6-chloro-3-[4-(pyridin-2-ylmethoxy) benzylidene]indolin-2-one among other compounds. mdpi.com The reaction is generally carried out by refluxing the reactants in ethanol. mdpi.com This methodology is directly applicable to this compound for the generation of a library of arylidene derivatives. The general reaction scheme involves the base-catalyzed condensation to form a new carbon-carbon double bond at the C-3 position. mdpi.comnih.gov

Table 1: Examples of Knoevenagel Condensation Products from Substituted Indolin-2-ones

Indolin-2-one Reactant Aldehyde Reactant Product Reference
6-Chloroindolin-2-one 4-(Pyridin-2-ylmethoxy)benzaldehyde (E/Z)-6-Chloro-3-[4-(pyridin-2-ylmethoxy) benzylidene]indolin-2-one mdpi.com
5-Fluoroindolin-2-one 4-Chlorobenzaldehyde (Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one frontiersin.org

Michael Addition Reactions for Stereoselective Derivatization

The arylidene derivatives synthesized via Knoevenagel condensation possess an α,β-unsaturated system, making them excellent Michael acceptors. The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of this system. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds and can be used to introduce a wide range of functionalities.

In the context of fluorooxindoles, organocatalytic asymmetric Michael additions have been reported. For instance, the addition of fluorooxindoles to para-quinone methides has been achieved with high yields and stereoselectivities using a cinchona alkaloid-derived phase-transfer catalyst. acs.org This highlights the potential for stereoselective derivatization at the C-3 position. The mechanism typically involves the formation of an enolate which then attacks the Michael acceptor. masterorganicchemistry.com The development of asymmetric Michael reactions of in situ generated fluoro-enolates further expands the scope of this transformation for creating chiral molecules with a C-F stereogenic center. nih.gov

The C-3 position of the indolin-2-one ring is also a key position for the construction of spirocyclic systems. Spiro-oxindoles are an important class of compounds with diverse biological activities. The synthesis of these structures often involves the reaction of an indolin-2-one derivative with a bifunctional reagent, leading to the formation of a new ring system that shares the C-3 carbon with the oxindole (B195798) ring.

The synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives has been described, starting from fluorinated aniline (B41778) precursors to form a fluorooxindole intermediate. This is followed by a spirocyclization step with a suitable piperidine derivative. While this example details a 7-fluoro derivative, the synthetic strategy is applicable to other halogenated indolin-2-ones. The construction of the spirocyclic system can be achieved through various methods, including intramolecular cyclization.

Strategic Modification of Halogen Substituents for Structure-Activity Probes

The chlorine and fluorine atoms on the this compound ring are not merely passive substituents. They play a crucial role in modulating the physicochemical and biological properties of the molecule. The strategic modification or retention of these halogens is a key aspect of structure-activity relationship (SAR) studies.

The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the development of antiviral agents, for example, the introduction of fluorine at the 5- and 6-positions of an indoline (B122111) core resulted in the most potent analogues, while chlorine at the same positions also retained potency. cardiff.ac.uk Conversely, chlorine at the 4- and 7-positions had a detrimental effect on activity. cardiff.ac.uk

In another study on kinase inhibitors, replacing a fluorine atom at the C-5 position with a chlorine atom led to a significant increase in potency against the A549 cell line. nih.gov Furthermore, a study on 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives showed that C(5) halogen substitution on the oxindole ring had a profound impact on cytotoxicity, with the order of enhancement of inhibitory activity being Br > Cl > I > F. mdpi.com These findings underscore the importance of the type and position of halogen substituents in fine-tuning the biological activity of indolin-2-one derivatives.

Table 2: Effect of Halogen Substitution on Biological Activity of Indolin-2-one Derivatives

Parent Compound Class Halogen Modification Observed Effect on Activity Reference
Indoline-based RSV inhibitors 5-F or 6-F substitution Increased potency cardiff.ac.uk
Indoline-based RSV inhibitors 4-Cl or 7-Cl substitution Decreased potency cardiff.ac.uk
(2-Oxoindolin-3-ylidene)methylpyrroles C-5 F replaced with C-5 Cl Increased potency against A549 cells nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound core can be integrated into larger molecular frameworks to create hybrid molecules with potentially novel or enhanced biological activities. This approach combines the structural features of the indolin-2-one with other pharmacologically relevant heterocyclic systems.

Several studies have reported the synthesis of such hybrid molecules. For instance, imidazo[2,1-b] jst.go.jpunibo.itthiadiazole-linked oxindoles have been synthesized, where a 6-chloroindolin-2-one moiety was condensed with a substituted imidazothiadiazole. researchgate.net Another example is the synthesis of isatin-pyrrolo[2,3-d]pyrimidine hybrids, where substituted isatins are reacted with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. nih.gov Furthermore, 3-substituted-indolin-2-ones containing chloropyrrole moieties have been prepared through Knoevenagel condensation of a 5-fluoroindolin-2-one with a chloropyrrole carboxamide. nih.gov These examples demonstrate the utility of the indolin-2-one scaffold as a platform for creating complex hybrid molecules. The synthesis of tetracyclic heterocycle compounds for treating viral diseases also involves the use of 6-chloro-4-fluoroindolin-2-yl derivatives as key intermediates. google.com

Advanced Structural Investigations of Halogenated Indolin 2 Ones

X-ray Crystallographic Analysis of Indolin-2-one Derivatives

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the crystalline state. For halogenated indolin-2-ones, these studies reveal how the interplay of various intermolecular forces dictates the crystal lattice. A comprehensive analysis was conducted on 6-bromo-4-fluoroindolin-2-one (B1292659), a close structural analog of 6-chloro-4-fluoroindolin-2-one, offering valuable information on the effects of halogen substitution. mdpi.com

The single-crystal X-ray structure of 6-bromo-4-fluoroindolin-2-one reveals a monoclinic crystal system with the space group P2₁/c. mdpi.comresearchgate.net The asymmetric unit contains two independent molecules, which is a notable feature of its crystal structure. mdpi.com This is in contrast to its non-fluorinated counterpart, 6-bromooxindole (B126910), which has only one molecule in its asymmetric unit. mdpi.com The introduction of the fluorine atom at the C4 position evidently influences the crystal packing.

Detailed crystallographic data for 6-bromo-4-fluoroindolin-2-one are presented below.

Table 1. Crystal Data and Structure Refinement for 6-Bromo-4-fluoroindolin-2-one. mdpi.comresearchgate.net
ParameterValue
FormulaC₈H₅BrFNO
Formula Mass (g mol⁻¹)230.04
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)7.4802(10)
b (Å)14.5825(16)
c (Å)14.0709(16)
β (°)95.616(11)
V (ų)1527.5(3)
Z8
Temperature (K)173

The crystal packing of halogenated indolin-2-ones is primarily governed by a network of hydrogen bonds and other non-covalent interactions. In the case of 6-bromo-4-fluoroindolin-2-one, the molecules arrange into a herringbone pattern composed of infinite π-stacks. researchgate.net These stacks are formed by the two unique molecules of the asymmetric unit, which are arranged in a nearly parallel fashion with an average interplanar separation of 3.35 Å. researchgate.net The stacking vector is parallel to the crystallographic a-axis. researchgate.net

A detailed examination of the crystal structure of 6-bromo-4-fluoroindolin-2-one reveals a rich tapestry of intermolecular interactions that contribute to the stability of the crystal lattice. mdpi.com

Hydrogen Bonding: The most significant intermolecular interaction is the classic N-H···O hydrogen bond. Both independent molecules in the asymmetric unit form centrosymmetric dimers through these interactions. mdpi.com The N···O distances are 2.771(4) Å and 2.760(4) Å, which are notably shorter than the corresponding distance in 6-bromooxindole (2.843(6) Å), suggesting that the fluorine substitution strengthens this hydrogen bond. mdpi.com This is consistent with the electron-withdrawing nature of fluorine, which can increase the acidity of the N-H proton. mdpi.com In addition to these strong interactions, weaker C-H···O hydrogen bonds are also observed, further stabilizing the crystal packing. iucr.orgnih.goviucr.org A study on a related isatin (B1672199) derivative, 3-(2-(4-((4-chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)-5-fluoroindolin-2-one, also highlights the importance of N-H···O and C-H···N hydrogen bonds in its molecular packing. mdpi.com

Halogen-involved Interactions: The halogen atoms introduce unique interactions. While no Br···Br halogen bonds are observed in 6-bromo-4-fluoroindolin-2-one, this is in contrast to its non-fluorinated analog, 6-bromooxindole, which exhibits Type I Br···Br contacts. mdpi.com However, the fluorinated compound displays other short intermolecular contacts involving the halogens. Specifically, C-H···F and C-H···Br interactions are present, linking the primary hydrogen-bonded dimers into a more complex supramolecular structure. mdpi.com The presence of these weak C-H···F bonds is a direct consequence of the fluorine substitution. mdpi.com The study of halogen bonding is crucial as it can compete with or even surpass traditional hydrogen bonds in directing crystal assembly. mdpi.com

The table below summarizes the key intermolecular contacts found in the crystal structure of 6-bromo-4-fluoroindolin-2-one. mdpi.com

Table 2. Short Intermolecular Contacts in 6-Bromo-4-fluoroindolin-2-one. mdpi.com
Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
N-H···ON1A-H1A···O1B2.771(4)1.92(5)161(4)
N-H···ON1B-H1B···O1A2.760(4)1.92(5)158(4)
C-H···FC5A-H5A···F1B3.284(5)2.45148.1
C-H···BrC7B-H7B···Br1A3.801(4)2.93154.2

Conformational Analysis and Stereochemical Characterization

The indolin-2-one ring system is nearly planar. mdpi.comunesp.br In 6-bromo-4-fluoroindolin-2-one, the two independent molecules of the asymmetric unit exhibit very similar conformations. mdpi.com The planarity of the core structure is crucial for enabling effective π-π stacking interactions, which are a recurring motif in the packing of these compounds. researchgate.net

Opto-electronic Properties and their Structural Correlations (e.g., Non-linear Optical Effects, Charge Transport)

Halogenated indolin-2-one derivatives are of interest for their potential applications in organic electronics, owing to their tunable electronic properties. researchgate.net The introduction of halogens, which are electron-withdrawing groups, can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron transport materials. researchgate.net

Non-linear Optical (NLO) Effects: Second-order NLO properties, such as second-harmonic generation (SHG), require materials to crystallize in a non-centrosymmetric space group. iucr.orgnih.goviucr.orgwikipedia.org As mentioned, 6-chloro-1-phenylindoline-2,3-dione crystallizes in the non-centrosymmetric space group P2₁2₁2₁, a direct result of its 'frozen chiral' conformation. iucr.orgnih.goviucr.org Consequently, a polycrystalline sample of this compound exhibits a significant SHG effect, with the ability to double the frequency of 1064 nm laser light to produce 532 nm light. iucr.orgnih.goviucr.org This demonstrates a clear correlation between the supramolecular chirality and the observed NLO properties. Other cyclized indole (B1671886) derivatives have also shown remarkable SHG intensities, indicating the potential of this class of compounds for NLO applications. acs.org

Charge Transport: The arrangement of molecules in the solid state is critical for efficient charge transport in organic semiconductor devices. researchgate.net Planar molecules with significant π-π stacking are generally desired to facilitate charge hopping between adjacent molecules. rsc.org In 6-chloro-1-phenylindoline-2,3-dione, theoretical calculations based on its crystal structure indicate that the beilstein-journals.org direction, along which molecules are linked by C-H···O hydrogen bonds into chains, is the most favorable for charge transport. iucr.orgnih.goviucr.org The study predicted a high hole mobility, suggesting its potential use as a hole-transport material. iucr.orgnih.goviucr.org Similarly, fluorination has been shown to be a useful strategy to optimize the solid-state arrangement and enhance charge transport in other π-extended indolone derivatives, leading to higher charge carrier mobilities in organic field-effect transistors. researchgate.net The solubility of indolin-2-one-substituted methanofullerenes, which impacts the morphology of bulk-heterojunction solar cells, can also be tuned, thereby influencing charge separation and transport efficiency.

Computational Chemistry and Quantum Chemical Studies on 6 Chloro 4 Fluoroindolin 2 One and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in the study of oxindole (B195798) derivatives, offering a balance between computational cost and accuracy for predicting molecular properties. nih.govnih.gov DFT calculations are instrumental in understanding the chemical stability and reactivity of these compounds. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the optimized molecular geometry of 6-chloro-4-fluoroindolin-2-one and its analogues. For the closely related compound, 6-chloroindolin-2-one, the molecule is nearly planar, with a small dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings. figshare.com In the solid state, these molecules often form centrosymmetric dimers through N-H···O hydrogen bonds. figshare.com

Computational studies on 6-bromo-4-fluoro-indolin-2-one, a structural analogue, have been performed using the ωB97X-D functional to evaluate its electronic structure. mdpi.com The introduction of halogen substituents, such as chlorine and fluorine, can significantly influence the electronic properties of the indolinone core. These calculations, combined with Natural Bond Orbital (NBO) analysis, help in understanding the donor-acceptor orbital interactions. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Table 1: Calculated Geometric Parameters for an Indolin-2-one Analogue (Note: Data is generalized from typical DFT studies on related structures)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.39 120.0 0.0
C-N 1.37 109.5 -
C=O 1.23 125.0 -

Calculation of Electronic Transfer Integrals and Reorganization Energies

Bond Dissociation Energies (BDEs) and Ionization Potentials (IP)

Bond dissociation energies and ionization potentials are important descriptors of molecular stability and reactivity. DFT calculations can provide reliable estimates of these values. For a series of indolin-2-one derivatives, BDEs for the N-H bond and the corresponding ionization potentials have been calculated at the B3P86/6-31+G(d,p) level of theory. nih.gov These values are crucial for understanding the potential of these molecules to act as antioxidants. nih.gov

Table 2: Calculated BDEs and IPs for Representative Indolin-2-one Derivatives (Data adapted from Kumar et al., 2020)

Compound Derivative BDE (N-H) (kcal/mol) Ionization Potential (eV)
4f (2-chlorophenyl) 85.3 6.21
4g (2,4-dinitrophenyl) 86.1 6.35
4j (4-pyridyl) 84.9 6.18
4l (4-nitrophenyl) 86.5 6.42

Molecular Dynamics (MD) Simulations for Biomolecular Interactions

Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in biological systems over time. For oxindole derivatives, MD simulations can reveal the structural stability of the ligand-protein complex. nih.gov These simulations provide insights into the conformational changes and flexibility of both the ligand and the target protein, which is essential for understanding the binding mechanism. nih.gov For instance, MD simulations have been used to study the interaction of indolicidin, an indole-containing peptide, with lipid bilayers to understand its membrane association. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov For oxindole derivatives, docking studies have been instrumental in identifying potential biological targets, such as VEGFR-2 for cancer therapy. nih.gov These studies help in understanding the key interactions, including hydrogen bonding and hydrophobic contacts, between the ligand and the active site of the protein. nih.gov For example, docking studies of various substituted indolin-2-ones have been performed to evaluate their potential as anticancer agents. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density to characterize chemical bonding and intermolecular interactions. orientjchem.org For halogenated oxindoles, QTAIM analysis provides insights into the nature and strength of various non-covalent interactions, such as hydrogen bonds and halogen bonds. mdpi.com

In a study of 6-bromo-4-fluoro-indolin-2-one, QTAIM was used to investigate a range of intermolecular interactions, including Br···Br, C-H···Br, C-H···F, C-H···O, and N-H···O. mdpi.com The analysis of electron density at the bond critical points (BCPs) helps in quantifying the strength of these interactions. mdpi.comorientjchem.org

Table 3: QTAIM Parameters for Intermolecular Interactions in a Halogenated Oxindole Analogue (Note: This table represents typical data from QTAIM analysis of related compounds)

Interaction Type Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···O 0.025 +0.080
C-H···O 0.009 +0.035
C-H···F 0.005 +0.020

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized Lewis structure representation, composed of core orbitals, lone pairs, and bond orbitals. wisc.edunih.gov This method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. mpg.deresearchgate.net

In studies of halogenated oxindoles, such as the analogue 6-bromo-4-fluoro-indolin-2-one, NBO analysis has been employed to elucidate the pathways of orbital interactions. mdpi.com These investigations provide insights into the effects of halogen substitution on the electronic distribution within the molecule. The analysis of the Fock matrix in the NBO basis reveals hyperconjugative interactions, which are stabilizing charge transfer events from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 1: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Halogenated Indolin-2-one Analogue

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oσ(C-C)5.2
LP (1) Oσ(C-N)3.8
LP (1) Br/Clπ(C=C)1.5
π (C=C)π(C=O)20.7
σ (C-H)σ*(C-F)0.9

Note: This table is illustrative, based on typical values found in computational studies of similar halogenated oxindoles. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate different potential regions. Typically, red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.net

In the case of this compound and its analogues, the MEP surface reveals distinct features resulting from the substituent pattern. mdpi.com The presence of the highly electronegative fluorine atom at the 4-position and the chlorine atom at the 6-position significantly perturbs the electrostatic potential across the entire molecule. mdpi.com

Key findings from MEP analysis on the analogous 6-bromo-4-fluoro-indolin-2-one show:

A region of significant negative potential (red) is localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and hydrogen bond donation. mdpi.com

The hydrogen atom of the N-H group exhibits a region of high positive potential (blue), making it a likely site for nucleophilic attack and hydrogen bond donation. mdpi.com

The introduction of the fluorine atom leads to a general increase in the electrophilicity of the hydrogen atoms on the aromatic ring compared to non-fluorinated analogues. This enhances the potential for interactions such as C-H···O or C-H···Br/Cl hydrogen bonds. mdpi.com

The halogen atoms (chlorine and fluorine) themselves present areas of both positive and negative potential. The region along the extension of the C-X (X=Cl, F) bond, known as the σ-hole, can be electropositive, allowing for halogen bonding, while the regions perpendicular to the bond are typically electronegative. mdpi.com

The MEP analysis provides a clear rationale for the intermolecular interactions observed in the crystal structures of these compounds and helps in understanding their binding behavior with biological targets. mdpi.comresearchgate.net The charge redistribution caused by halogen substitution, as visualized by MEP, is crucial for crystal engineering and drug design. mdpi.com

Table 2: Typical MEP Surface Potential Values for Key Regions in a Halogenated Indolin-2-one Analogue

Molecular RegionPotential (Vmax or Vmin)Color CodePredicted Reactivity
Carbonyl OxygenNegative (e.g., -45 kcal/mol)RedElectrophilic Attack / H-bond Acceptor
N-H HydrogenPositive (e.g., +50 kcal/mol)BlueNucleophilic Attack / H-bond Donor
Aromatic C-H HydrogensModerately PositiveLight Blue/GreenWeak H-bond Donor
Halogen σ-holeSlightly PositiveLight Green/BlueHalogen Bond Donor
Halogen (lateral)NegativeYellow/OrangeWeak Nucleophilic Site

Note: This table is illustrative and based on general principles and findings for similar molecules. mdpi.com Precise values require specific calculations for this compound.

Biological Activity and Mechanistic Insights Non Clinical Research

Structure-Activity Relationship (SAR) Studies of Halogenated Indolin-2-one Derivatives

The biological activity of indolin-2-one derivatives is significantly influenced by the nature and position of substituents on the core structure. Halogenation, in particular, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

The introduction of fluorine and chlorine atoms, as seen in 6-Chloro-4-fluoroindolin-2-one, can enhance biological activity through several mechanisms. Fluorine, a key atom in many pharmaceuticals, can improve metabolic stability and binding affinity to target proteins. mdpi.comnih.gov The combination of a chlorine atom at the 6-position and a fluorine atom at the 4-position is intended to leverage the unique electronic properties of these halogens. The electron-withdrawing nature of both chlorine and fluorine can influence the molecule's polarity and acidity, potentially leading to stronger interactions with biological receptors.

Studies on related halogenated indolin-2-ones have provided valuable insights into these structure-activity relationships (SAR). For instance, in a series of 3-substituted-indolin-2-ones, the presence of a chlorine atom on an attached pyrrole (B145914) ring was found to be critical for reducing cardiotoxicity while maintaining antitumor activities. nih.gov Furthermore, the position of the chloro substituent can significantly impact activity, as seen in derivatives where a 3'-substituted chloropyrrole was more active than a 5'-substituted one. nih.gov The dual halogenation with chlorine and fluorine in compounds like this compound may enhance reactivity and selectivity for specific biological targets compared to mono-halogenated or non-halogenated analogs.

The table below summarizes the impact of different halogen substitutions on the properties of indolin-2-one derivatives based on comparative studies.

Compound/Derivative Substitution Pattern Observed Effect/Property
6-Chloro-5-fluoro-2-oxindole Chlorine at C6, Fluorine at C5Enhanced reactivity for synthesizing antipsychotics. Chlorine's size and polarizability may improve binding to hydrophobic enzyme pockets.
5-Chlorooxindole Chlorine at C5The stronger electron-withdrawing effect of chlorine compared to fluorine may alter metabolic stability.
6-Bromo-4-fluoro-indolin-2-one Bromine at C6, Fluorine at C4The combination of bromine and fluorine influences chemical behavior and contributes to distinct biological properties compared to other indoline (B122111) derivatives. smolecule.com
3-Substituted-indolin-2-ones with Chloropyrrole Chlorine on pyrrole ringCrucial for reducing cardiotoxicity while maintaining antitumor activities. nih.gov

Enzyme Inhibition Studies and Molecular Mechanisms

This compound and its structural analogs have been investigated for their ability to inhibit various enzymes, revealing potential therapeutic applications.

FtsZ Polymerization Inhibition in Bacterial Cell Division

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein for bacterial cell division. nih.gov It forms a dynamic ring structure at the division site, and its proper function is critical for bacterial viability. nih.govnih.gov Consequently, FtsZ has emerged as a novel and promising target for the development of new antibacterial agents. nih.gov Small molecules that inhibit the GTPase activity or assembly of FtsZ can act as potent antibacterial agents. nih.govnih.gov Given the structural similarity between FtsZ and tubulin, inhibitors of tubulin polymerization have been explored as potential FtsZ inhibitors. nih.gov While direct studies on this compound are limited, the indolin-2-one scaffold is known to interact with tubulin, suggesting a potential for FtsZ inhibition.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have demonstrated that oxindole (B195798) derivatives possess α-glucosidase inhibitory activity. nih.gov For example, a series of 5-fluoro-2-oxindole derivatives showed potent α-glucosidase inhibition, with some compounds being significantly more active than the clinical drug acarbose. nih.gov The inhibitory mechanism of these derivatives was found to be reversible and of a mixed type. nih.gov The presence of a fluorine atom in these molecules was highlighted as a potential enhancer of their inhibitory activity. nih.gov Although specific data for this compound is not available, the known activity of fluorinated oxindoles suggests it may also exhibit α-glucosidase inhibitory properties. nih.gov

Tubulin Polymerization Inhibition and Cell Cycle Arrest (G2/M Phase)

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, particularly during mitosis. researchgate.net Many successful anticancer drugs target tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Indolin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netambeed.com

Research has shown that certain imidazo[2,1-b] smolecule.comresearchgate.nettocris.comthiadiazole-linked oxindoles can cause an accumulation of cells in the G2/M phase of the cell cycle, inhibit tubulin assembly, and increase the levels of cyclin-B1 protein. researchgate.net For instance, compound 15 ((E)-6-chloro-3-((6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] smolecule.comresearchgate.nettocris.comthiadiazol-5-yl)methylene)indolin-2-one), which shares the 6-chloroindolin-2-one core, exhibited potent anti-proliferative activity and induced G2/M arrest. researchgate.netcore.ac.uk This suggests that the 6-chloro-substituted indolin-2-one scaffold is a key pharmacophore for tubulin polymerization inhibition. The interference with microtubule polymerization by these compounds leads to the disruption of the mitotic spindle, triggering a cell cycle checkpoint at the G2/M phase and ultimately inducing apoptosis. nih.govnih.gov

Receptor Tyrosine Kinase (RTK) Inhibition, particularly VEGFR-2

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and angiogenesis. nih.govacs.org Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. acs.org The indolin-2-one scaffold is a well-established framework for the development of RTK inhibitors. nih.govresearchgate.net

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govsci-hub.se Inhibition of VEGFR-2 is a major strategy in anti-angiogenic cancer therapy. researchgate.net Numerous indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors. tocris.comacs.orgresearchgate.net For example, Sunitinib, an approved oral RTK inhibitor, features a substituted indolin-2-one core. nih.govresearchgate.net

SAR studies have shown that substitutions on the indolin-2-one ring are critical for inhibitory activity. While direct inhibitory data for this compound against VEGFR-2 is not explicitly detailed in the search results, related compounds with halogen substitutions demonstrate potent inhibition. nih.gov The presence of electron-withdrawing fluoro substituents on the anilino group of quinazoline (B50416) derivatives, which share similarities with indolin-2-one inhibitors, has been shown to enhance VEGFR inhibitory activity. sci-hub.se This suggests that the chloro and fluoro groups on this compound could contribute favorably to its binding and inhibition of RTKs like VEGFR-2. smolecule.com

The table below presents IC50 values for some indolin-2-one derivatives against VEGFR-2, illustrating the potency of this class of compounds.

Compound VEGFR-2 IC50 (nM) Reference
Ki8751 0.9 tocris.com
Compound 1 20 acs.org
Compound 14g 5.0 nih.gov
Compound 14f 6.5 nih.gov
Compound 14p 6.5 nih.gov
Sunitinib (SU11248) 6.5 nih.gov
Compound 5e 70 researchgate.net
Compound 5c 80 researchgate.net

Investigational Biological Effects at the Cellular Level

The inhibitory effects of this compound and its analogs on various enzymes translate into significant biological effects at the cellular level. The primary cellular consequence of tubulin polymerization inhibition is the disruption of the microtubule network, which is critical for maintaining cell structure and function. This disruption leads to morphological changes in cells and inhibits cell migration. ambeed.com

A key outcome of this disruption is the arrest of the cell cycle at the G2/M phase, as the cell's checkpoint mechanisms detect the improperly formed mitotic spindle. researchgate.netambeed.com This cell cycle arrest prevents cancer cells from dividing and proliferating. nih.gov Prolonged G2/M arrest can ultimately trigger programmed cell death, or apoptosis. nih.gov

In the context of RTK inhibition, the cellular effects are primarily anti-proliferative and anti-angiogenic. By blocking signaling through receptors like VEGFR-2, indolin-2-one derivatives inhibit the proliferation of endothelial cells, a critical step in angiogenesis. tocris.com This, in turn, can starve tumors of the blood supply they need to grow and metastasize. Cellular proliferation assays have confirmed that these compounds can specifically and potently inhibit the growth of various cancer cell lines. nih.govacs.org

Furthermore, some halogenated isatin (B1672199) derivatives, which are closely related to indolin-2-ones, have shown cytotoxic activity against various cancer cell lines, including HeLa, SK-BR-3, and MCF-7. jst.go.jpresearchgate.net The cytotoxic action is often associated with the induction of apoptosis, which can be triggered by factors such as the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS). researchgate.net

Antiproliferative Activity against Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HCT116, HepG2)

Derivatives of the indolin-2-one scaffold are a major focus in oncology research, with many compounds showing potent activity against various human cancer cell lines. The indolin-2-one structure is a key pharmacophore in clinically approved anticancer drugs like Sunitinib. researchgate.net Research has shown that substitutions on the indolin-2-one ring, including the introduction of halogen atoms like chlorine and fluorine, can significantly influence cytotoxic activity. researchgate.net

Studies on various derivatives have demonstrated significant antiproliferative effects. For instance, a series of imidazo[2,1-b] mdpi.comasm.orgthiadiazole-linked oxindoles, which include halogenated indolin-2-one moieties, were tested against several cancer cell lines. researchgate.net One compound, (E)-6-chloro-3-((6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] mdpi.comasm.orgthiadiazol-5-yl)methylene)indolin-2-one, exhibited potent anti-proliferative activity. researchgate.net Similarly, other synthesized isatin derivatives have shown high anti-proliferative activities against HeLa, SK-BR-3, and MCF-7 cancer cells, with IC₅₀ values ranging from 1.78 to >100 µg/mL. jst.go.jp Another study found that certain pyrazolopyridine derivatives displayed significant activity against liver cancer (HepG2) and colon cancer (HCT116) cell lines. jocpr.com Specifically, compounds with chloro-substituents showed enhanced anticancer activity. jocpr.com

Table 1: Antiproliferative Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Source
(E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b] mdpi.comasm.orgthiadiazol-5-yl)methylene)indolin-2-one A549 1.1 researchgate.net
(E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b] mdpi.comasm.orgthiadiazol-5-yl)methylene)indolin-2-one HeLa 1.6 researchgate.net
(E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b] mdpi.comasm.orgthiadiazol-5-yl)methylene)indolin-2-one MCF-7 1.1 researchgate.net
(E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b] mdpi.comasm.orgthiadiazol-5-yl)methylene)indolin-2-one HCT116 1.2 researchgate.net
2-Pyrrolidone-fused derivative (C(5)-Br) HCT-116 1.05 google.com
2-Pyrrolidone-fused derivative (C(5)-I) HCT-116 0.42 google.com
Pyrazolopyridine derivative (4c) HepG-2 73.3 jocpr.com
Pyrazolopyridine derivative (4c) HCT116 55.7 jocpr.com
(Z)-2-(5-fluoro-2-oxo-indolin-3-ylidene)-N-phenylhydrazinecarbothioamide HCT-116 31.4 researchgate.net
5-Methoxyisatin thiosemicarbazone derivative MCF-7 14.83 researchgate.net
5-Methoxyisatin thiosemicarbazone derivative A549 17.88 researchgate.net
5-Methoxyisatin thiosemicarbazone derivative HeLa 6.89 researchgate.net

Anti-inflammatory Properties via Cyclooxygenase Inhibition

The indolin-2-one scaffold is also prominent in the development of anti-inflammatory agents. The mechanism of action for many of these nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.comnih.gov

Research has focused on synthesizing derivatives that can selectively inhibit COX enzymes to reduce inflammation. nih.gov A study on thiazole-indole derivatives showed good anti-inflammatory activity, with some compounds demonstrating percentage inhibition of edema comparable to the standard drug indomethacin. mdpi.comnih.gov For example, after 4 hours, one derivative (4l) showed 80.94% inhibition, close to the 82.05% inhibition by the standard drug. mdpi.comnih.gov Molecular docking studies confirmed that these derivatives have the potential to block the COX-2 enzyme. nih.gov Another study on novel oxindole conjugates also reported potent anti-inflammatory activities, with some compounds showing up to 100% edema inhibition. nih.gov One such derivative (compound 4h) demonstrated dual inhibitory activity against COX-2 and 5-LOX, with an IC₅₀ value of 0.0533 µM for COX-2. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Assay Result Source
Thiazole-indole derivative (4f) Carrageenan-induced paw edema (% inhibition at 4h) 72.42% mdpi.comnih.gov
Thiazole-indole derivative (4g) Carrageenan-induced paw edema (% inhibition at 4h) 77.94% mdpi.comnih.gov
Thiazole-indole derivative (4l) Carrageenan-induced paw edema (% inhibition at 4h) 80.94% mdpi.comnih.gov
Standard Drug (Indomethacin) Carrageenan-induced paw edema (% inhibition at 4h) 82.05% mdpi.comnih.gov
Oxindole conjugate (4h) In vitro COX-2 Inhibition (IC₅₀) 0.0533 µM nih.gov
Oxindole conjugate (4h) In vitro 5-LOX Inhibition (IC₅₀) 0.4195 µM nih.gov

Analgesic Activities

In conjunction with anti-inflammatory properties, many indolin-2-one derivatives have been evaluated for their analgesic potential. mdpi.comnih.gov The tail flick method and acetic acid-induced writhing are common assays used to screen for these effects. innovareacademics.inias.ac.in

A study of thiazole-indole derivatives reported that several compounds exhibited very good analgesic activity when compared to a standard drug. mdpi.comnih.gov The percentage of analgesic activity for the tested compounds ranged from 7.96% to 69.36%, with the reference drug showing 73.61% activity. mdpi.com Another investigation into novel Schiff and Mannich bases of 5-fluoroindolin-2-one found that derivatives with increased lipophilicity, such as those with dimethyl amino or o-chloro substitutions, showed an increase in analgesic activity. innovareacademics.in Furthermore, oxindole ester and imine derivatives have also shown potent analgesic effects, with some compounds providing 100% protection in writhing tests. nih.gov

Table 3: Analgesic Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Series Observation Source
Thiazole-indole derivatives (4a-n) Exhibited analgesic activity ranging from 7.96% to 69.36% (standard drug at 73.61%). mdpi.com
Thiazole-indole derivative (4f) Showed very good analgesic activity. mdpi.comnih.gov
Thiazole-indole derivative (4i) Showed very good analgesic activity. mdpi.comnih.gov
Thiazole-indole derivative (4n) Showed very good analgesic activity. mdpi.comnih.gov
Oxindole conjugates (4l and 7j) Revealed 100.00% writhing protection. nih.gov
5-Fluoroindolin-2-one Schiff/Mannich bases Increased lipophilicity (e.g., o-chloro substitution) enhanced activity. innovareacademics.in

Anti-biofilm Potential

Bacterial biofilm formation is a significant factor in persistent infections and antibiotic resistance. Indole (B1671886) and its derivatives are recognized as potential antivirulence compounds that can interfere with bacterial communication systems like quorum sensing, thereby inhibiting biofilm formation. frontiersin.org Studies have shown that halogenated indoles, including those with chloro and fluoro substitutions, can exhibit antimicrobial and anti-biofilm activities. asm.orgfrontiersin.org

For example, chloroindoles such as 4-chloroindole (B13527) and 7-chloroindole (B1661978) have demonstrated inhibitory effects on the growth and biofilm formation of Vibrio parahaemolyticus. frontiersin.org Research on extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that indole derivatives could not only inhibit biofilm formation at sub-inhibitory concentrations but also eradicate mature biofilms. asm.org In another study, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, some containing bromine, showed excellent anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.combohrium.com These compounds were effective at inhibiting biofilm formation and killing cells within established biofilms. mdpi.combohrium.com

In vitro Metabolism and Bioavailability Studies (e.g., Liver Microsomal Stability)

The metabolic fate of a compound is a critical determinant of its therapeutic potential. In vitro assays using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, are standard tools for assessing metabolic stability. mdpi.com These assays measure the rate at which a compound is metabolized, providing insights into its intrinsic clearance and potential in vivo half-life.

Studies on derivatives provide some insight. A study on 6-Bromo-4-fluoroindolin-2-one (B1292659), a structurally similar compound, indicated that it can act as an inhibitor of certain cytochrome P450 isoforms, specifically CYP1A2, while not significantly affecting others like CYP2C19 or CYP3A4. smolecule.com Furthermore, a thorough in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis of a newly synthesized N-substituted indolin-2-one derivative predicted positive properties, including high oral bioavailability and low expected toxicity, suggesting favorable metabolic characteristics. jneonatalsurg.com These findings highlight the importance of the indolin-2-one scaffold in drug design, but underscore the need for direct experimental evaluation of this compound and its specific derivatives to fully characterize their metabolic profiles.

Advanced Applications and Future Research Trajectories

Role as Precursors and Building Blocks in Advanced Organic Synthesis

6-Chloro-4-fluoroindolin-2-one serves as a crucial starting material and versatile building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of reactive sites on the indolinone core allows for a range of chemical modifications.

The synthesis of various derivatives often begins with the indolin-2-one core, which can undergo reactions such as N-alkylation, condensation, and substitution. For instance, the condensation of this compound with different aldehydes can lead to the formation of 3-substituted-indolin-2-one derivatives. One notable application is in the synthesis of kinase inhibitors. The indolin-2-one scaffold is a key component of many potent kinase inhibitors, and the specific halogenation pattern of this compound can influence the binding affinity and selectivity of the final compound.

A significant example of its use as a precursor is in the synthesis of complex heterocyclic systems. For example, it can be a starting point for creating spiro-oxindole derivatives, which are prevalent in many natural products and synthetic compounds with a wide range of biological activities. The synthesis of these complex structures often involves multi-step reactions where the indolin-2-one serves as the foundational scaffold.

The reactivity of the chlorine and fluorine atoms also plays a critical role. These halogens can be replaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes this compound a highly valuable intermediate in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and identifying new therapeutic targets. The indolin-2-one scaffold, and specifically this compound, provides a robust framework for the design of such probes. Its ability to be readily modified allows for the incorporation of reporter groups, such as fluorescent tags or biotin, which are necessary for visualizing and isolating protein targets.

Derivatives of this compound have been investigated for their potential as probes for various enzymes and receptors. For example, by attaching a fluorescent moiety, these compounds can be used to visualize the localization and activity of specific kinases within cells. The halogen atoms can enhance the binding affinity and specificity of the probe to its target protein, which is a crucial characteristic for a reliable chemical probe.

One area of interest is the development of probes for studying angiogenesis, the formation of new blood vessels, which is a critical process in cancer development. Tyrosine kinase inhibitors based on the indolin-2-one scaffold have been shown to inhibit angiogenesis. By modifying this compound, researchers can create probes to study the intricate signaling pathways involved in this process, potentially leading to the discovery of new anti-angiogenic therapies.

Innovative Strategies for Rational Drug Design Based on the Indolin-2-one Scaffold

The indolin-2-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.commdpi.com This makes it an excellent starting point for rational drug design. The specific substitution pattern of this compound offers unique opportunities for designing selective and potent inhibitors of various enzymes, particularly protein kinases.

Rational drug design often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how a molecule will interact with its target. The chlorine and fluorine atoms of this compound can participate in specific interactions, such as halogen bonding, which can significantly enhance binding affinity. researchgate.net These interactions can be modeled to design new derivatives with improved pharmacological properties.

For example, the indolin-2-one scaffold is a key feature of several approved kinase inhibitors, such as Sunitinib and Nintedanib. researchgate.netrsc.org By using this compound as a starting point, medicinal chemists can design new inhibitors that target specific kinases with greater selectivity, potentially reducing off-target effects and improving the therapeutic index of the drug. The strategic placement of the halogen atoms can be used to fine-tune the electronic properties and conformation of the molecule, leading to optimized interactions with the target protein.

Emerging Research Directions in Halogenated Heterocycle Chemistry

The field of halogenated heterocycle chemistry is rapidly expanding, driven by the unique properties that halogens impart to organic molecules. researchgate.netmdpi.com The incorporation of halogens can lead to increased metabolic stability, enhanced membrane permeability, and improved binding affinity. researchgate.net this compound is a prime example of a halogenated heterocycle with significant potential for further exploration.

Emerging research is focused on several key areas. One direction is the synthesis of novel halogenated indolin-2-one derivatives with unique substitution patterns. This includes exploring the introduction of other halogens, such as bromine and iodine, to further modulate the properties of the molecule. The development of new synthetic methodologies for the selective halogenation of the indolin-2-one core is also an active area of research.

Another promising avenue is the investigation of the role of halogen bonding in the biological activity of these compounds. researchgate.net A deeper understanding of these non-covalent interactions could lead to the design of more potent and selective drugs. Furthermore, the use of halogenated heterocycles in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, is an expanding field of research.

The exploration of the biological activities of this compound and its derivatives is far from complete. Future studies will likely uncover new therapeutic applications for these compounds, potentially in areas beyond oncology, such as inflammatory diseases and neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for 6-Chloro-4-fluoroindolin-2-one, and what are their key optimization parameters?

The synthesis of this compound typically involves halogenation and cyclization steps. A common approach starts with fluorinated aniline derivatives (e.g., 6-Chloro-2,4-difluoroaniline ) undergoing nucleophilic substitution, followed by cyclization using reagents like phosgene or carbonyl diimidazole. Key parameters include:

  • Temperature control : Cyclization steps often require reflux conditions (80–120°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 19^19F NMR are essential for confirming the positions of chloro and fluoro substituents. 13^13C NMR helps verify the indolinone backbone.
  • Mass spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C8_8H4_4ClFNO).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% typically required for biological assays) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Kinetic analysis : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify rate-determining steps. For example, fluorination steps may follow an SN_NAr mechanism, with Hammett plots used to assess substituent effects.
  • Isotopic labeling : Use 18^18O-labeled reagents to track oxygen incorporation during cyclization. Deuterated solvents (e.g., D2_2O) can clarify proton transfer pathways .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide structure-activity relationship (SAR) studies.
  • Solvent effects : Use COSMO-RS models to optimize solvent selection for synthesis or crystallization .

Q. How can discrepancies in spectral data or synthetic yields be systematically resolved?

  • Controlled experiments : Vary one parameter at a time (e.g., temperature, catalyst loading) to isolate variables affecting yield.
  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 5,6-Dichloroindolin-2-one ) to identify unexpected peaks.
  • Error analysis : Quantify uncertainties in HPLC purity measurements using triplicate runs and statistical tools (e.g., Student’s t-test) .

Q. What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance fluorination efficiency at scale.
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during exothermic steps.
  • Design of Experiments (DoE) : Apply factorial designs to identify critical interactions between reaction parameters (e.g., stoichiometry, residence time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.